4-(3-Methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(3-Methoxyphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol It is characterized by the presence of a piperazine ring substituted with a 3-methoxyphenyl group and a carboxamide group
Preparation Methods
The synthesis of 4-(3-Methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable coupling agent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(3-Methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Methoxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
4-(3-Methoxyphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)piperazine-1-carboxamide: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound contains additional functional groups, such as a sulfonyl and benzyloxycarbonyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-4-2-3-10(9-11)14-5-7-15(8-6-14)12(13)16/h2-4,9H,5-8H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEAXMVRUUJBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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